molecular formula C21H17F3N4O2 B7553171 N-[3-[[2-[3-(trifluoromethyl)anilino]acetyl]amino]phenyl]pyridine-4-carboxamide

N-[3-[[2-[3-(trifluoromethyl)anilino]acetyl]amino]phenyl]pyridine-4-carboxamide

Cat. No. B7553171
M. Wt: 414.4 g/mol
InChI Key: DCLJLKXCRLGGKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-[[2-[3-(trifluoromethyl)anilino]acetyl]amino]phenyl]pyridine-4-carboxamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in B-cell receptor signaling and plays a critical role in the development and survival of B-cells. TAK-659 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of various B-cell malignancies.

Mechanism of Action

N-[3-[[2-[3-(trifluoromethyl)anilino]acetyl]amino]phenyl]pyridine-4-carboxamide selectively binds to the active site of BTK and inhibits its activity, thereby blocking B-cell receptor signaling and downstream signaling pathways. This leads to decreased proliferation and increased apoptosis of B-cells.
Biochemical and Physiological Effects:
N-[3-[[2-[3-(trifluoromethyl)anilino]acetyl]amino]phenyl]pyridine-4-carboxamide has been shown to have potent anti-tumor activity in preclinical models of B-cell malignancies. In addition, N-[3-[[2-[3-(trifluoromethyl)anilino]acetyl]amino]phenyl]pyridine-4-carboxamide has been shown to have minimal off-target effects and is well-tolerated in animal studies. However, further studies are needed to determine the safety and efficacy of N-[3-[[2-[3-(trifluoromethyl)anilino]acetyl]amino]phenyl]pyridine-4-carboxamide in humans.

Advantages and Limitations for Lab Experiments

One advantage of N-[3-[[2-[3-(trifluoromethyl)anilino]acetyl]amino]phenyl]pyridine-4-carboxamide is its specificity for BTK, which makes it a potentially safer and more effective therapeutic agent compared to other B-cell receptor inhibitors. However, one limitation of N-[3-[[2-[3-(trifluoromethyl)anilino]acetyl]amino]phenyl]pyridine-4-carboxamide is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.

Future Directions

For research on N-[3-[[2-[3-(trifluoromethyl)anilino]acetyl]amino]phenyl]pyridine-4-carboxamide include clinical trials to determine its safety and efficacy in humans, as well as studies to investigate its potential use in combination with other therapeutic agents. In addition, further studies are needed to elucidate the mechanisms underlying the anti-tumor activity of N-[3-[[2-[3-(trifluoromethyl)anilino]acetyl]amino]phenyl]pyridine-4-carboxamide and to identify potential biomarkers of response to N-[3-[[2-[3-(trifluoromethyl)anilino]acetyl]amino]phenyl]pyridine-4-carboxamide.

Synthesis Methods

The synthesis of N-[3-[[2-[3-(trifluoromethyl)anilino]acetyl]amino]phenyl]pyridine-4-carboxamide involves a multi-step process that begins with the reaction of 4-chloro-3-nitropyridine with 3-aminophenylboronic acid to form 4-(3-aminophenyl)pyridine-3-nitrobenzene. This intermediate is then reacted with trifluoroacetic acid to form 3-(trifluoromethyl)aniline, which is subsequently coupled with 2-(3-aminophenyl)acetic acid to form the key intermediate 2-[3-(trifluoromethyl)anilino]acetyl]amino]phenyl]pyridine-4-carboxamide. This intermediate is then further reacted with various reagents to form the final product N-[3-[[2-[3-(trifluoromethyl)anilino]acetyl]amino]phenyl]pyridine-4-carboxamide.

Scientific Research Applications

N-[3-[[2-[3-(trifluoromethyl)anilino]acetyl]amino]phenyl]pyridine-4-carboxamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In vitro studies have shown that N-[3-[[2-[3-(trifluoromethyl)anilino]acetyl]amino]phenyl]pyridine-4-carboxamide inhibits BTK activity and downstream signaling pathways, leading to decreased proliferation and increased apoptosis of B-cells. In vivo studies have demonstrated that N-[3-[[2-[3-(trifluoromethyl)anilino]acetyl]amino]phenyl]pyridine-4-carboxamide reduces tumor growth and prolongs survival in mouse models of B-cell malignancies.

properties

IUPAC Name

N-[3-[[2-[3-(trifluoromethyl)anilino]acetyl]amino]phenyl]pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F3N4O2/c22-21(23,24)15-3-1-4-16(11-15)26-13-19(29)27-17-5-2-6-18(12-17)28-20(30)14-7-9-25-10-8-14/h1-12,26H,13H2,(H,27,29)(H,28,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCLJLKXCRLGGKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NCC(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=NC=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-[[2-[3-(trifluoromethyl)anilino]acetyl]amino]phenyl]pyridine-4-carboxamide

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